molecular formula C9H13NO3 B14637219 Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- CAS No. 56446-62-9

Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-

Cat. No.: B14637219
CAS No.: 56446-62-9
M. Wt: 183.20 g/mol
InChI Key: MMFDFDAVWNTGQP-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- (IUPAC name: 2-{2-[(pyridin-2-yl)oxy]ethoxy}ethanol) is a substituted ethanol derivative featuring a pyridinyloxy-ethoxy side chain. Pyridine derivatives are often utilized in medicinal chemistry for their bioavailability and binding affinity, as seen in EGFR-targeting agents (e.g., quinazoline derivatives in ). The ethoxy chain may enhance solubility and modulate pharmacokinetic properties.

Properties

CAS No.

56446-62-9

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(2-pyridin-2-yloxyethoxy)ethanol

InChI

InChI=1S/C9H13NO3/c11-5-6-12-7-8-13-9-3-1-2-4-10-9/h1-4,11H,5-8H2

InChI Key

MMFDFDAVWNTGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- typically involves the reaction of 2-pyridinyloxyethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]- involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethoxyethanol chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the ethoxylated ethanol family, where substituents on the ethoxy chain dictate physicochemical behavior. Key analogs include:

Compound Name Substituent Molecular Formula CAS Number Key Applications
2-(2-Methoxyethoxy)ethanol Methoxy C₅H₁₂O₃ 111-77-3 Solvent, polymer synthesis
2-(2-Ethoxyethoxy)ethanol Ethoxy C₅H₁₂O₂ N/A Industrial solvent, coatings
2-[2-(2-Butoxyethoxy)ethoxy]ethanol Butoxy C₈H₁₈O₄ 143-22-6 Surfactant, viscosity modifier
2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethanol Phenoxy-hydroxyethoxy C₁₂H₁₈O₆ N/A Polymer chain extender
2-[2-(2-Propenyloxy)ethoxy]ethanol Allyloxy C₇H₁₄O₃ 15075-50-0 Reactive monomer, adhesives

Structural Insights :

  • Longer alkoxy chains (e.g., butoxy) increase hydrophobicity, while polar groups (e.g., hydroxyethoxy) enhance water solubility.

Physical and Thermochemical Properties

Boiling Points and Solubility :

  • 2-(2-Methoxyethoxy)ethanol: Boiling point ranges from 202°C (Weast & Grasselli, 1989) to 224°C (Whitmore & Lieber, 1935).
  • 2-[2-(2-Butoxyethoxy)ethoxy]ethanol: Viscosity decreases from 0.00928 Pa·s at 293.15 K to 0.00298 Pa·s at 333.15 K, reflecting temperature-dependent fluidity.
  • Inference for Target Compound : The pyridinyl group likely elevates boiling point compared to methoxy analogs due to increased polarity and molecular weight. Water solubility may be moderate, balancing the hydrophilic ethoxy chain and hydrophobic pyridine ring.

Thermodynamic Behavior :

  • Enthalpic effects (ΔHE) in ethoxylated ethanol mixtures (e.g., with alcohols) reveal nonideal interactions influenced by chain length and substituent polarity.

Toxicity and Handling Requirements

  • Allyloxy derivatives : Reactivity of allyl groups necessitates precautions against polymerization or explosive atmospheres.
  • Target Compound : Pyridine derivatives often exhibit higher toxicity; handling would likely require ventilation and skin protection, similar to nitrile-containing compounds.

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